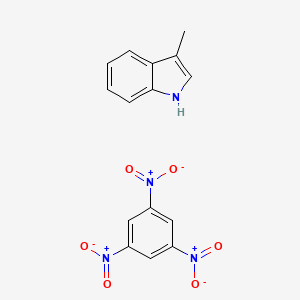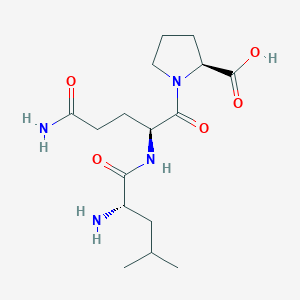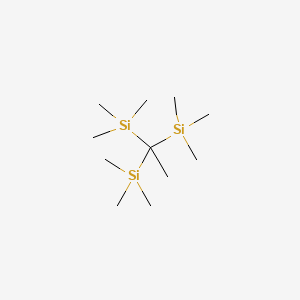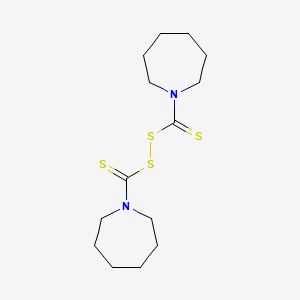
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate is a complex organic compound that belongs to the class of azepane derivatives Azepane derivatives are known for their seven-membered nitrogen-containing ring structures, which make them valuable in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate typically involves the reaction of azepane derivatives with thiocarbonyl compounds under controlled conditions. One common method involves the use of potassium azepane-1-carbodithioate as a starting material. This compound can be synthesized by reacting azepane with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反应分析
Types of Reactions
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alkyl halides; reactions are performed in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted azepane derivatives.
科学研究应用
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting breast cancer cells.
作用机制
The mechanism of action of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate involves its interaction with cellular targets, leading to various biological effects. For instance, its metal complexes have been shown to inhibit glucose uptake in cancer cells, inducing cell death due to energy deprivation. The compound also induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .
相似化合物的比较
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate can be compared with other azepane derivatives such as:
N-aryl azepanes: These compounds have similar ring structures but differ in their functional groups, leading to different chemical and biological properties.
Azepane-1-carbodithioate: A closely related compound that shares the dithioate functional group but lacks the additional thiocarbonylsulfanyl group.
Proheptazine derivatives: These compounds are used in medicinal chemistry for their analgesic properties and have structural similarities with azepane derivatives.
The uniqueness of this compound lies in its dual thiocarbonylsulfanyl and carbodithioate functional groups, which confer distinct chemical reactivity and biological activity compared to other azepane derivatives .
属性
CAS 编号 |
13821-89-1 |
|---|---|
分子式 |
C14H24N2S4 |
分子量 |
348.6 g/mol |
IUPAC 名称 |
azepane-1-carbothioylsulfanyl azepane-1-carbodithioate |
InChI |
InChI=1S/C14H24N2S4/c17-13(15-9-5-1-2-6-10-15)19-20-14(18)16-11-7-3-4-8-12-16/h1-12H2 |
InChI 键 |
RVRRUNSLNGORFO-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C(=S)SSC(=S)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


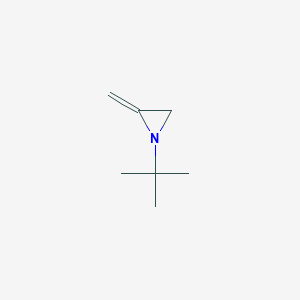
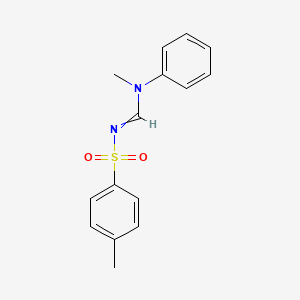
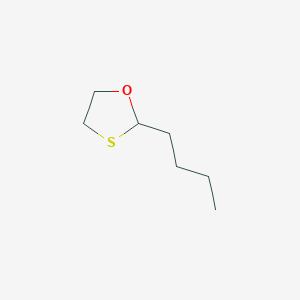
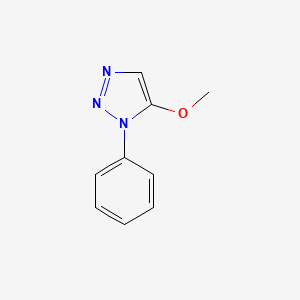

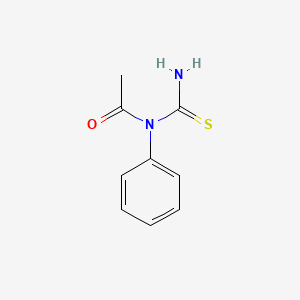

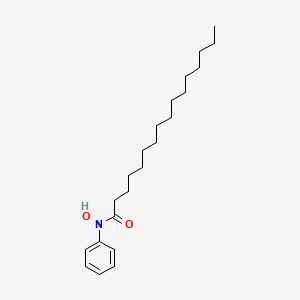
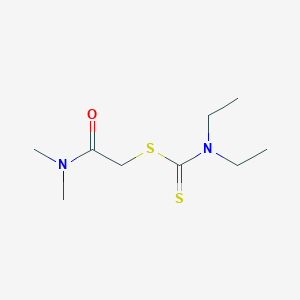
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
